2-bromo-N-(2-ethyl-6-methylphenyl)butanamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)butanamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-bromobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group in the compound play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide can be compared with other similar compounds, such as:
- 2-Bromo-N-(2-methylphenyl)butanamide
- 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide
- 2-Bromo-N-(2-(2-bromo-butyrylamino)-ethyl)-butyramide
- N-(2-(4-bromo-phenyl)-ethyl)-butyramide
- 3-(benzoylhydrazono)-N-(2-methylphenyl)butanamide
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications
Biological Activity
2-bromo-N-(2-ethyl-6-methylphenyl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18BrNO
- Molecular Weight : 284.2 g/mol
- Structure : The compound features a bromine atom attached to a butanamide moiety, with an ethyl and a methyl group on the aromatic ring.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of inflammatory pathways and cytokine expression.
Inhibition of Cytokines
Studies have shown that certain derivatives of butanamide can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds with similar structures have demonstrated significant inhibition of these cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Biological Activity Overview
Activity | Effect | Source |
---|---|---|
Anti-inflammatory | Inhibits IL-1β and IL-6 expression | |
Cytotoxicity | Low cytotoxic effects on normal cells | |
Selective inhibition | Targets specific inflammatory pathways |
Study 1: In Vitro Analysis
A study investigated the effects of various butanamide derivatives on cytokine expression. The results indicated that this compound significantly reduced the mRNA levels of IL-1β and IL-6 in cultured macrophages. This suggests its potential as an anti-inflammatory agent .
Study 2: In Vivo Effects
In vivo experiments demonstrated that administration of this compound reduced inflammation markers in animal models subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment resulted in decreased levels of TNF-α and improved histopathological outcomes in tissues affected by inflammation .
Pharmacological Applications
The biological activities exhibited by this compound suggest its potential use in:
Properties
IUPAC Name |
2-bromo-N-(2-ethyl-6-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-4-10-8-6-7-9(3)12(10)15-13(16)11(14)5-2/h6-8,11H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEYEYMDNNCHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(CC)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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